molecular formula C14H24Cl2N2 B173731 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride CAS No. 198895-75-9

1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride

Cat. No.: B173731
CAS No.: 198895-75-9
M. Wt: 291.3 g/mol
InChI Key: OUUBEWUKQRNVNY-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a phenylpropyl group attached to the diazepane ring

Preparation Methods

The synthesis of 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-diazepane and 3-phenylpropyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Reaction Process: The 1,4-diazepane reacts with 3-phenylpropyl bromide under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the diazepane ring, forming smaller fragments or open-chain compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems or as a precursor for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropyl group may enhance its binding affinity to certain receptors, leading to modulation of biological pathways. The diazepane ring structure allows for flexibility and specificity in its interactions, making it a valuable compound for studying various biochemical processes.

Comparison with Similar Compounds

1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride: This compound has a similar phenylpropyl group but differs in the ring structure, which can affect its chemical and biological properties.

    1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine hydrochloride: Another similar compound with variations in the substituents on the phenyl ring, leading to different reactivity and applications.

    Vanoxerine dihydrochloride: A compound with a different core structure but similar functional groups, used in different therapeutic contexts.

The uniqueness of this compound lies in its specific ring structure and the presence of the phenylpropyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-phenylpropyl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16;;/h1-3,6-7,15H,4-5,8-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUBEWUKQRNVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5.41 g (5.41 g (16.99 mmol.) of tert-butyl 4-(3-phenylpropan-1-yl)-2,3,5,6-tetrahydro-7H-1,4-diazepine-1-carboxylate was added, at room temperature, 5 ml (60 mmol.) of 12N hydrochloric acid. The mixture was stirred for 2 hours. To the reaction system was added ethanol, then the solvent was distilled off under reduced pressure to give the object compound as a pale yellow amorphous product. The yield was 5.65 g (100%).
Quantity
5 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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